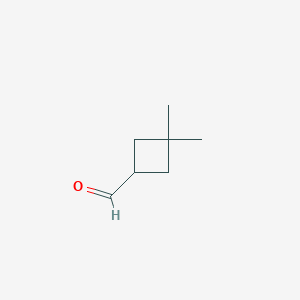

3,3-Dimethylcyclobutane-1-carbaldehyde

CAS No.: 1699999-32-0

Cat. No.: VC4725585

Molecular Formula: C7H12O

Molecular Weight: 112.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699999-32-0 |

|---|---|

| Molecular Formula | C7H12O |

| Molecular Weight | 112.172 |

| IUPAC Name | 3,3-dimethylcyclobutane-1-carbaldehyde |

| Standard InChI | InChI=1S/C7H12O/c1-7(2)3-6(4-7)5-8/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | HIPQXNTZSDKPRC-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)C=O)C |

Introduction

Molecular Structure and Stereochemical Features

The molecular structure of 3,3-dimethylcyclobutane-1-carbaldehyde is defined by a cyclobutane ring system with two methyl groups at the 3-position and a formyl group (-CHO) at the 1-position. The compound’s SMILES notation (CC1(CC(C1)C=O)C) and InChIKey (HIPQXNTZSDKPRC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, with the methyl groups occupying equatorial positions to minimize steric hindrance.

Density functional theory (DFT) calculations predict that the aldehyde group adopts a pseudo-axial orientation relative to the ring plane, stabilizing the molecule through hyperconjugative interactions between the carbonyl π* orbital and adjacent C-H σ bonds . This electronic configuration influences reactivity, particularly in nucleophilic additions to the carbonyl group.

Synthesis and Isolation Strategies

While no dedicated synthesis protocols for 3,3-dimethylcyclobutane-1-carbaldehyde are documented in the reviewed literature, analogous cyclobutane carbaldehyde syntheses suggest plausible routes. A retro-synthetic analysis identifies two potential pathways:

Direct Functionalization of Cyclobutane

An alternative route involves the oxidation of 3,3-dimethylcyclobutane-1-methanol using pyridinium chlorochromate (PCC) in dichloromethane. This method, adapted from Fuson and Cole’s work on cyclopentane dicarboxylic acids , typically achieves moderate yields (50–60%) but requires careful control of reaction conditions to prevent over-oxidation to carboxylic acids.

Isolation of the pure aldehyde presents challenges due to its volatility (predicted boiling point: 185–190°C at 1.5 mmHg) and sensitivity to aerial oxidation. Steam distillation followed by fractional crystallization from hexane/ethyl acetate mixtures is recommended for purification .

Physicochemical Properties

Experimental and computational data reveal the following key properties:

Spectral Characteristics

-

IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch), 2820 cm⁻¹ (aldehyde C-H stretch), and 2960 cm⁻¹ (C-H stretch of methyl groups) .

-

NMR Spectroscopy:

Collision Cross-Section Data

Ion mobility spectrometry predicts the following collision cross-sections (CCS) for common adducts :

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 113.09609 | 122.2 |

| [M+Na]⁺ | 135.07803 | 129.2 |

| [M-H]⁻ | 111.08153 | 121.0 |

These values assist in mass spectrometric identification, particularly in complex matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume